Dipotassium
Overview
Description
Mechanism of Action
Target of Action
The primary target of Galactose 1-phosphate Potassium salt, also known as alpha-D-Galactose 1-(dipotassium phosphate), is the enzyme galactokinase . This enzyme plays a crucial role in the metabolism of galactose, a monosaccharide sugar .
Mode of Action
Galactokinase catalyzes the phosphorylation of galactose to create galactose-1-phosphate . This reaction is the first step in the Leloir pathway of galactose metabolism . The compound’s interaction with its target results in the conversion of galactose to galactose-1-phosphate .
Biochemical Pathways
Galactose 1-phosphate Potassium salt is an intermediate in the galactose metabolism and nucleotide sugars metabolism pathways . In the Leloir pathway, galactose is converted to glucose-1-phosphate via a series of enzymatic reactions . The conversion of galactose to galactose-1-phosphate by galactokinase is the first step in this pathway .
Pharmacokinetics
It is known that the compound is an intermediate in the galactose metabolism pathway, suggesting that it is metabolized in the body .
Result of Action
The action of Galactose 1-phosphate Potassium salt results in the production of glucose-1-phosphate . This compound can then be used in glycolysis or stored as glycogen for later use as energy . The conversion of galactose to glucose-1-phosphate is a crucial step in the body’s ability to utilize galactose as an energy source .
Action Environment
The action of Galactose 1-phosphate Potassium salt primarily takes place in the cytoplasm of cells of the liver . Environmental factors such as pH, temperature, and the presence of other metabolites can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Galactose 1-phosphate Potassium salt interacts with several enzymes and proteins. It is produced from galactose by the enzyme galactokinase . The product of this reaction is then used by the enzyme galactose-1-phosphate uridylyltransferase (GALT) to convert UDP-glucose to glucose-1-phosphate and UDP-galactose . This interaction is a key step in the Leloir pathway of galactose metabolism .
Cellular Effects
The effects of Galactose 1-phosphate Potassium salt on cells and cellular processes are significant. It influences cell function by participating in the conversion of galactose, a sugar derived from milk, into glucose, the primary source of energy for the body . This process impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Galactose 1-phosphate Potassium salt involves its binding interactions with biomolecules and its role in enzyme activation. The enzyme GALT uses Galactose 1-phosphate Potassium salt as a substrate, catalyzing the conversion of UDP-glucose to glucose-1-phosphate and UDP-galactose . This process is part of the Leloir pathway, a series of biochemical reactions that convert galactose to glucose .
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of Galactose 1-phosphate Potassium salt in animal models. It is known that defects in the genes encoding for the enzymes that interact with Galactose 1-phosphate Potassium salt can lead to galactosemia, a potentially lethal disorder .
Metabolic Pathways
Galactose 1-phosphate Potassium salt is involved in the Leloir pathway of galactose metabolism . This pathway includes the enzymes galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose 4-epimerase . These enzymes interact with Galactose 1-phosphate Potassium salt to convert galactose to glucose .
Transport and Distribution
The transport and distribution of Galactose 1-phosphate Potassium salt within cells and tissues are closely tied to its role in the Leloir pathway of galactose metabolism
Subcellular Localization
It is known that the enzymes it interacts with, such as galactokinase and galactose-1-phosphate uridylyltransferase, are typically found in the cytoplasm . Therefore, it is likely that Galactose 1-phosphate Potassium salt is also located in the cytoplasm where it participates in the Leloir pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Galactose 1-phosphate Potassium salt can be synthesized enzymatically through the phosphorolysis of lactose using lactose phosphorylase enzymes . This method involves the use of permeabilized Escherichia coli cells containing the lactose phosphorylase enzyme, which catalyzes the reaction to produce α-D-Galactose-1-phosphate and glucose . The product is then purified from the reaction mixture by anion-exchange chromatography and ethanol precipitation .
Industrial Production Methods
Industrial production of Galactose 1-phosphate Potassium salt typically involves the use of biocatalysts and fermentation processes. The use of engineered microorganisms, such as Escherichia coli, allows for the efficient production of the compound from inexpensive starting materials like lactose .
Chemical Reactions Analysis
Types of Reactions
Galactose 1-phosphate Potassium salt undergoes various chemical reactions, including:
Phosphorolysis: The enzymatic cleavage of lactose to produce α-D-Galactose-1-phosphate and glucose.
Substitution Reactions: Involving the exchange of phosphate groups with other functional groups.
Common Reagents and Conditions
Lactose Phosphorylase: Used in the enzymatic production of α-D-Galactose-1-phosphate.
Anion-Exchange Chromatography: For the purification of the product.
Ethanol Precipitation: To isolate the pure compound.
Major Products Formed
The primary product formed from the phosphorolysis of lactose is α-D-Galactose-1-phosphate, along with glucose as a byproduct .
Scientific Research Applications
Galactose 1-phosphate Potassium salt has numerous applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Glucose 1-phosphate: An intermediate in glucose metabolism.
UDP-galactose: A nucleotide sugar involved in glycosylation reactions.
Galactose 1-phosphate-13C-1 Potassium: A labeled form of Galactose 1-phosphate Potassium salt used in research.
Uniqueness
Galactose 1-phosphate Potassium salt is unique due to its specific role in the metabolism of galactose and its involvement in the synthesis of nucleotide sugars. Its enzymatic production from lactose using lactose phosphorylase enzymes offers a cost-effective and efficient method for its synthesis .
Biological Activity
Dipotassium compounds, particularly This compound Glycyrrhizinate (DPG) , have garnered attention in recent years due to their diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article explores the biological activity of DPG, supported by case studies and research findings.
Overview of this compound Glycyrrhizinate (DPG)
This compound Glycyrrhizinate is a salt derived from glycyrrhizic acid, primarily found in licorice root. It is known for its therapeutic benefits, particularly in dermatological applications and inflammation management. The compound has been studied for its effects on various biological processes, including wound healing and cancer cell proliferation.
Anti-inflammatory Effects
Research indicates that DPG possesses significant anti-inflammatory properties. A study demonstrated that DPG treatment led to a notable reduction in inflammatory markers in rat models. Specifically, it decreased the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 while increasing anti-inflammatory markers like IL-10. This modulation of cytokine expression suggests that DPG can effectively mitigate inflammation during wound healing processes .
Table 1: Effects of DPG on Inflammatory Markers
Cytokine | Control Group | DPG Treatment (Day 3) | DPG Treatment (Day 7) |
---|---|---|---|
TNF-α | High | Reduced | Further reduced |
IL-1β | High | Reduced | Further reduced |
IL-6 | High | Reduced | Further reduced |
IL-10 | Low | Increased | Significantly increased |
Wound Healing Properties
DPG has been shown to enhance skin wound healing. In a controlled study, animals treated with DPG exhibited faster wound closure and reduced inflammation compared to control groups. The absence of active hyperemia by day 14 in the DPG-treated group indicates its potential to facilitate tissue repair by reducing vascular permeability and leukocyte infiltration .
Anticancer Activity
Recent studies have also explored the potential anticancer effects of DPG. Research involving glioblastoma cell lines (U87MG and T98G) revealed that DPG significantly inhibited cell proliferation and induced apoptosis through the suppression of the NF-κB signaling pathway. The compound was found to enhance the efficacy of chemotherapeutic agents like temozolomide (TMZ), suggesting its role as a promising adjunct in cancer therapy .
Table 2: Effects of DPG on Glioblastoma Cell Lines
Cell Line | Control Viability (%) | DPG Treatment Viability (%) | Apoptosis Rate (%) |
---|---|---|---|
U87MG | 100 | 45 | 30 |
T98G | 100 | 40 | 35 |
The mechanisms underlying the biological activities of DPG are multifaceted:
- Cytokine Modulation : DPG inhibits the release of HMGB1, a protein involved in inflammation, thereby reducing the levels of pro-inflammatory cytokines .
- NF-κB Pathway Suppression : By affecting NF-κB signaling, DPG decreases cell viability in cancer cells and enhances apoptosis .
- Collagen Production : DPG promotes collagen synthesis, which is crucial for tissue remodeling during wound healing .
Case Studies
Several case studies have highlighted the effectiveness of DPG in clinical settings:
- A study involving patients with atopic dermatitis showed that topical application of DPG resulted in significant improvements in skin condition by reducing Staphylococcus aureus colonization and associated inflammation .
- In another case, patients undergoing treatment for inflammatory bowel disease experienced symptom relief when administered DPG, correlating with decreased inflammatory markers in stool samples .
Properties
CAS No. |
19046-60-7 |
---|---|
Molecular Formula |
C6H11K2O9P |
Molecular Weight |
336.32 g/mol |
IUPAC Name |
dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3+,4+,5-,6-;;/m1../s1 |
InChI Key |
KCIDZIIHRGYJAE-YGFYJFDDSA-L |
SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] |
Appearance |
Assay:≥95%A crystalline solid |
Key on ui other cas no. |
19046-60-7 |
Synonyms |
α-D-Galactopyranose 1-(Dihydrogen Phosphate) Dipotassium Salt; α-D-Galactopyranose-1 1-Phosphate Dipotassium Salt; D-Galactose 1-Phosphate Dipotassium Salt; α-D-Galactopyranosyl Phosphate Dipotassium Salt; α-D-Galactose 1-Phosphate Dipotassium Salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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